molecular formula C14H15NO5 B12696445 Diethyl (4-cyanophenoxy)propanedioate CAS No. 124433-97-2

Diethyl (4-cyanophenoxy)propanedioate

Katalognummer: B12696445
CAS-Nummer: 124433-97-2
Molekulargewicht: 277.27 g/mol
InChI-Schlüssel: FHRDAHVQOKFHOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (4-cyanophenoxy)propanedioate is an organic compound with the molecular formula C13H15NO5 It is a derivative of diethyl malonate, where one of the hydrogen atoms is replaced by a 4-cyanophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl (4-cyanophenoxy)propanedioate can be synthesized through the alkylation of diethyl malonate with 4-cyanophenol. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 4-cyanophenol, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in the industrial process include ethanol and dimethyl sulfoxide (DMSO).

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (4-cyanophenoxy)propanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted phenols and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in ethanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation: Heating in the presence of a catalyst such as copper or palladium.

Major Products Formed

    Nucleophilic Substitution: Substituted malonates.

    Hydrolysis: 4-cyanophenol and diethyl malonate.

    Decarboxylation: 4-cyanophenol and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Diethyl (4-cyanophenoxy)propanedioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl (4-cyanophenoxy)propanedioate involves its ability to form enolate ions under basic conditions. These enolate ions can then participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the cyanophenoxy group enhances the compound’s reactivity by stabilizing the enolate ion through resonance effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl Malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

    Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.

    Diethyl (4-nitrophenoxy)propanedioate: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

Diethyl (4-cyanophenoxy)propanedioate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries .

Eigenschaften

CAS-Nummer

124433-97-2

Molekularformel

C14H15NO5

Molekulargewicht

277.27 g/mol

IUPAC-Name

diethyl 2-(4-cyanophenoxy)propanedioate

InChI

InChI=1S/C14H15NO5/c1-3-18-13(16)12(14(17)19-4-2)20-11-7-5-10(9-15)6-8-11/h5-8,12H,3-4H2,1-2H3

InChI-Schlüssel

FHRDAHVQOKFHOQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.